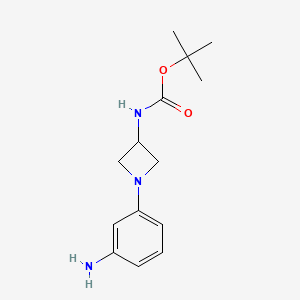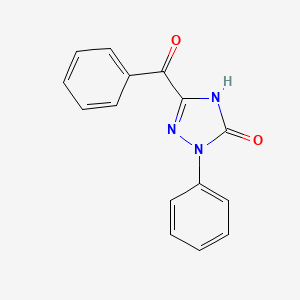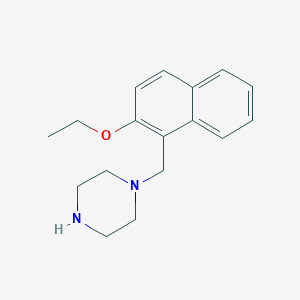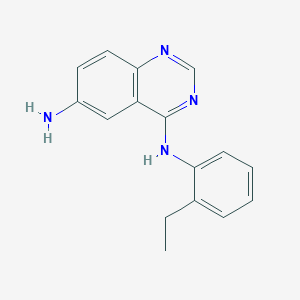
9H-Purin-6-amine, N,N-dimethyl-9-((3-methylphenyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-9-(3-methylbenzyl)-9H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a dimethylamino group and a 3-methylbenzyl group. Purine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-9-(3-methylbenzyl)-9H-purin-6-amine typically involves the alkylation of a purine derivative with a 3-methylbenzyl halide in the presence of a base. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of N,N-Dimethyl-9-(3-methylbenzyl)-9H-purin-6-amine may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-9-(3-methylbenzyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted purine derivatives.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-9-(3-methylbenzyl)-9H-purin-6-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-9-(3-methylbenzyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their biological functions. The exact pathways involved may vary depending on the specific application and target.
Comparación Con Compuestos Similares
N,N-Dimethyl-9-(3-methylbenzyl)-9H-purin-6-amine can be compared with other purine derivatives, such as:
Adenine: A naturally occurring purine base found in DNA and RNA.
Caffeine: A well-known stimulant that is also a purine derivative.
Theobromine: Another stimulant found in cocoa and chocolate.
The uniqueness of N,N-Dimethyl-9-(3-methylbenzyl)-9H-purin-6-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other purine derivatives.
Propiedades
Número CAS |
112089-17-5 |
|---|---|
Fórmula molecular |
C15H17N5 |
Peso molecular |
267.33 g/mol |
Nombre IUPAC |
N,N-dimethyl-9-[(3-methylphenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C15H17N5/c1-11-5-4-6-12(7-11)8-20-10-18-13-14(19(2)3)16-9-17-15(13)20/h4-7,9-10H,8H2,1-3H3 |
Clave InChI |
PWDRZNAEANKJAF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CN2C=NC3=C2N=CN=C3N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![9-[(1S)-3-(Trifluoromethyl)cyclopent-2-en-1-yl]-9H-purin-6-amine](/img/structure/B11851960.png)






![1-([1,1'-Biphenyl]-2-yl)-2-phenylethanone](/img/structure/B11852009.png)

